1-(2-methoxyethyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1H-indole-2-carboxamide
Description
This compound is a bis-indole derivative featuring a carboxamide bridge linking two indole moieties. The first indole unit is substituted with a 2-methoxyethyl group at position 1, while the second indole bears a 5-methoxy group and is connected via an ethyl chain to the carboxamide nitrogen. The molecule’s complexity, with a molecular weight of ~395–400 g/mol (estimated from analogs in ), may influence its pharmacokinetic properties, including solubility and blood-brain barrier permeability.
Properties
Molecular Formula |
C23H25N3O3 |
|---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
1-(2-methoxyethyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]indole-2-carboxamide |
InChI |
InChI=1S/C23H25N3O3/c1-28-12-11-26-21-6-4-3-5-16(21)13-22(26)23(27)24-10-9-17-15-25-20-8-7-18(29-2)14-19(17)20/h3-8,13-15,25H,9-12H2,1-2H3,(H,24,27) |
InChI Key |
DKNDVEAVFHIHOM-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C2=CC=CC=C2C=C1C(=O)NCCC3=CNC4=C3C=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes: The synthetic preparation of 5-Methoxy-2-methyl-3-indoleacetic acid involves several steps. One common route includes the following reactions:
Indole Formation: Start with 5-methoxyindole, which undergoes alkylation with 2-bromoethyl acetate to form the 2-(2-methoxyethyl)-5-methoxyindole intermediate.
Carboxylation: The intermediate is then subjected to carboxylation using carbon dioxide (CO₂) and a suitable base to yield the desired compound.
Industrial Production: While industrial-scale production methods may vary, the synthesis typically occurs in specialized laboratories or chemical facilities. Precise reaction conditions, catalysts, and purification steps are optimized for efficiency and yield.
Chemical Reactions Analysis
Reactivity: 5-Methoxy-2-methyl-3-indoleacetic acid can participate in various chemical reactions:
Oxidation: It can be oxidized to form its corresponding carboxylic acid.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Substitution: The indole ring may undergo substitution reactions with electrophiles.
Carboxylation: CO₂, base (e.g., sodium hydroxide), and suitable solvent.
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromic acid).
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride).
Major Products: The major products depend on the specific reaction conditions. For example, carboxylation yields 5-Methoxy-2-methyl-3-indoleacetic acid itself.
Scientific Research Applications
This compound finds applications in various fields:
Chemistry: As a building block for indole-based molecules.
Biology: Studying indole derivatives’ effects on cellular processes.
Medicine: Investigating potential therapeutic properties.
Industry: Used in the synthesis of other compounds.
Mechanism of Action
The exact mechanism by which 5-Methoxy-2-methyl-3-indoleacetic acid exerts its effects remains an active area of research. It likely interacts with specific molecular targets and signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with the target molecule, enabling comparative analysis of their properties and activities:
1-(2-Methoxyethyl)-N-[(octahydro-2H-quinolizin-1-yl)methyl]-1H-indole-2-carboxamide (Y041-5936)
- Structure: Replaces the 5-methoxyindole-ethyl group with a quinolizine-methyl moiety.
- Properties: Molecular weight = 369.51 g/mol ().
- Key Difference : Reduced steric bulk compared to the target compound may improve membrane permeability but decrease selectivity for indole-specific targets.
1-(2-Methoxyethyl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1H-indole-2-carboxamide (CAS 1435906-83-4)
- Structure : Substitutes the 5-methoxyindole-ethyl group with a triazolopyridine-ethyl chain.
- Properties: Molecular formula = C20H21N5O2, MW = 363.41 g/mol ().
- Key Difference: Loss of the 5-methoxy group reduces resemblance to endogenous indoles like serotonin, possibly altering receptor specificity.
6,7-Dimethoxy-N-(2-(5-methoxy-1H-indol-3-yl)ethyl)quinazolin-4-amine (11c)
- Structure : Quinazoline core replaces the indole-2-carboxamide, retaining the 5-methoxyindole-ethyl chain ().
- Properties : Quinazoline’s planar structure and dimethoxy groups enhance affinity for kinases (e.g., EGFR) compared to carboxamide-linked indoles.
- Key Difference : The quinazoline moiety shifts the pharmacological profile from neuroreceptor modulation to kinase inhibition.
N-{2-[1-({3-[2-(Acetylamino)ethyl]-5-Methoxy-1H-indol-2-yl}methyl)-5-Methoxy-1H-indol-3-yl]ethyl}acetamide (Compound 10)
- Structure: Dimeric indole with acetylated aminoethyl and methoxy groups ().
- Properties : Molecular weight = 452.5 g/mol (). The dimeric structure may hinder bioavailability but increase avidity for multimeric receptors.
N-(3-Fluorophenyl)-1-[2-(5-Methoxy-1H-indol-3-yl)ethyl]-5-Oxo-3-Pyrrolidinecarboxamide
- Structure : Pyrrolidinecarboxamide replaces the indole-2-carboxamide, with a 3-fluorophenyl substituent ().
- Properties: Molecular formula = C22H22FN3O3, MW = 395.43 g/mol.
- Key Difference : The pyrrolidine ring adds conformational flexibility, which may improve binding to allosteric receptor sites.
Physicochemical and Pharmacokinetic Comparison
*LogP values estimated using fragment-based methods.
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